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Compound of Interest

Compound Name: tert-Amyl peroxy-2-ethylhexanoate

Cat. No.: B1583687 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of tert-Amyl
peroxy-2-ethylhexanoate and its common alternatives, including tert-butyl peroxy-2-

ethylhexanoate, benzoyl peroxide, and dicumyl peroxide. The objective is to furnish

researchers with the necessary data and methodologies for the precise identification and

characterization of these organic peroxides.

Executive Summary
The spectroscopic identification of reactive organic peroxides is crucial for ensuring safety and

quality control in various applications, including polymer synthesis and pharmaceutical

development. This guide details the characteristic spectroscopic signatures of tert-Amyl
peroxy-2-ethylhexanoate and compares them with those of other frequently used organic

peroxides. While experimental spectroscopic data for tert-Amyl peroxy-2-ethylhexanoate is

not readily available in public databases, this guide provides a comprehensive collection of

spectral information for its alternatives and outlines the standard experimental protocols

applicable for its characterization.

Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for the selected organic

peroxides. It is important to note the absence of publicly available, detailed experimental
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spectral data for tert-Amyl peroxy-2-ethylhexanoate. The data for the alternatives has been

compiled from various sources and is presented here for comparative purposes.

Table 1: Comparison of Physical and Chemical Properties

Property

tert-Amyl
peroxy-2-
ethylhexanoat
e

tert-Butyl
peroxy-2-
ethylhexanoat
e

Benzoyl
Peroxide

Dicumyl
Peroxide

Molecular

Formula
C13H26O3[1][2] C12H24O3 C14H10O4 C18H22O2[3]

Molecular Weight
230.34 g/mol [1]

[2]
216.32 g/mol 242.23 g/mol 270.37 g/mol [3]

Appearance
Colorless to pale

yellow liquid[1]
Colorless liquid

White granular

solid

White crystalline

solid

CAS Number 686-31-7[1][2] 3006-82-4 94-36-0 80-43-3[3]

Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups. For peroxy esters, the

key characteristic peaks are the C=O stretching vibration of the ester group and the O-O

stretching of the peroxide bond.

Table 2: Key FTIR Spectral Data (cm⁻¹)
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Functional
Group

tert-Amyl
peroxy-2-
ethylhexanoat
e

tert-Butyl
peroxy-2-
ethylhexanoat
e

Benzoyl
Peroxide

Dicumyl
Peroxide

C-H Stretch

(Aliphatic)

Expected ~2850-

3000

Expected ~2850-

3000
- ~2900-3000

C=O Stretch

(Ester)

Expected ~1760-

1780

Expected ~1760-

1780
~1754, 1790 -

C-O-O Stretch
Expected ~1100-

1200

Expected ~1100-

1200
~1158 ~1158

O-O Stretch
Expected ~830-

890

Expected ~830-

890
~833

Not clearly

identified

Aromatic C-H

Bending
- - ~690-712

Not clearly

identified

Note: Expected values are based on typical ranges for the respective functional groups as

specific experimental data for tert-Amyl peroxy-2-ethylhexanoate and tert-Butyl peroxy-2-

ethylhexanoate were not found.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of

hydrogen and carbon atoms in a molecule.

Table 3: ¹H NMR Spectral Data (ppm)
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Proton
Environment

tert-Amyl
peroxy-2-
ethylhexanoat
e

tert-Butyl
peroxy-2-
ethylhexanoat
e

Benzoyl
Peroxide

Dicumyl
Peroxide

Aromatic-H - - ~7.50, 7.65, 8.07 ~7.3

CH (on

ethylhexanoate)

Expected ~2.2-

2.5

Expected ~2.2-

2.5
- -

CH₂ (on

ethylhexanoate)

Expected ~1.2-

1.7

Expected ~1.2-

1.7
- -

CH₃ (on

ethylhexanoate)

Expected ~0.8-

1.0

Expected ~0.8-

1.0
- -

CH₂ (on tert-

amyl)

Expected ~1.5-

1.8
- - -

CH₃ (on tert-

amyl/tert-butyl)

Expected ~1.2

(s), ~0.9 (t)
~1.3 (s) - ~1.6 (s)

Note: Expected values are based on typical chemical shifts for similar structures.

Table 4: ¹³C NMR Spectral Data (ppm)

Carbon
Environment

tert-Amyl
peroxy-2-
ethylhexanoat
e

tert-Butyl
peroxy-2-
ethylhexanoat
e

Benzoyl
Peroxide

Dicumyl
Peroxide

C=O (Ester)
Expected ~170-

175

Expected ~170-

175
~163 -

Aromatic C - - ~128-135 ~125-147

Quaternary C

(peroxy)
Expected ~80-85 Expected ~80-85 - ~82.6

Aliphatic C Expected ~8-40 Expected ~8-40 - ~27
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Note: Expected values are based on typical chemical shifts for similar structures.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. Organic peroxides are thermally labile and may fragment easily in the mass

spectrometer.

Table 5: Key Mass Spectrometry Data (m/z)

Ion

tert-Amyl
peroxy-2-
ethylhexanoat
e

tert-Butyl
peroxy-2-
ethylhexanoat
e

Benzoyl
Peroxide

Dicumyl
Peroxide

[M+H]⁺

(Predicted)
231.1955 217.1798 243.0652 271.1693

[M+Na]⁺

(Predicted)
253.1774 239.1617 265.0471 293.1512

Key Fragments Not Available Not Available
105 (C₆H₅CO)⁺,

77 (C₆H₅)⁺
105, 121

Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible

spectroscopic data.

FTIR Spectroscopy
Objective: To obtain the infrared absorption spectrum of the liquid organic peroxide sample.

Methodology:

Sample Preparation: For liquid samples like tert-Amyl peroxy-2-ethylhexanoate, a small

drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR)

accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or

KBr).
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Instrument Setup:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Accessory: ATR or transmission.

Scan Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

Data Acquisition:

A background spectrum of the empty ATR crystal or salt plates is recorded.

The sample is placed, and the sample spectrum is acquired.

The software automatically subtracts the background to produce the final absorbance or

transmittance spectrum.

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify

the functional groups present in the molecule.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

Sample Preparation:

Approximately 5-10 mg of the peroxide is dissolved in 0.5-0.7 mL of a deuterated solvent

(e.g., CDCl₃).

The solution is transferred to a 5 mm NMR tube.

Instrument Setup:
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Nuclei: ¹H and ¹³C.

Reference: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Data Acquisition:

¹H NMR: Standard pulse sequences are used. Key parameters include the spectral width,

acquisition time, and relaxation delay.

¹³C NMR: Proton-decoupled spectra are typically acquired. A larger number of scans is

usually required due to the lower natural abundance of ¹³C.

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals

are analyzed to assign the different protons and carbons in the molecule.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

Sample Introduction: Due to the thermal lability of peroxides, techniques like Electrospray

Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are preferred over

Electron Ionization (EI) which can cause extensive fragmentation. Direct infusion or coupling

with liquid chromatography (LC-MS) can be used. For more volatile or semi-volatile

peroxides, Gas Chromatography-Mass Spectrometry (GC-MS) with a gentle ionization

method might be applicable, though care must be taken to avoid on-column decomposition.

Instrument Setup:

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Ionization Source: ESI or APCI.

Mass Range: Scanned over a range appropriate for the expected molecular weight.
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Data Acquisition:

Full scan mode is used to obtain the overall mass spectrum.

Tandem mass spectrometry (MS/MS) can be used to fragment specific ions and obtain

structural information.

Data Analysis: The molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) is identified to determine the

molecular weight. The fragmentation pattern is analyzed to deduce the structure of the

molecule.

Visualizations
Experimental Workflow for Spectroscopic Identification
The following diagram illustrates a typical workflow for the spectroscopic identification of an

organic compound like tert-Amyl peroxy-2-ethylhexanoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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